molecular formula C21H22N2O3S B11372501 2-(3,4-dimethylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide

2-(3,4-dimethylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide

Cat. No.: B11372501
M. Wt: 382.5 g/mol
InChI Key: QSNMTFGLIONKAE-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxy group, a thiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction between 3,4-dimethylphenol and an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.

    Thiazole Ring Formation: The condensation of the phenoxyacetic acid intermediate with 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde in the presence of a suitable catalyst to form the thiazole ring.

    Acetamide Formation: The final step involves the reaction of the thiazole intermediate with an amine derivative to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenoxy or thiazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,4-Dimethylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethylphenoxy)acetic acid: Shares the phenoxy group but lacks the thiazole and acetamide moieties.

    2-(4-Methoxyphenyl)-1,3-thiazole: Contains the thiazole ring but does not have the phenoxy or acetamide groups.

    N-(4-Methoxyphenyl)acetamide: Includes the acetamide group but lacks the phenoxy and thiazole rings.

Uniqueness

The uniqueness of 2-(3,4-dimethylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide lies in its combined structural features, which confer distinct chemical reactivity and potential applications. The presence of both phenoxy and thiazole rings, along with the acetamide group, allows for diverse interactions with biological targets and chemical reagents, making it a valuable compound in various research fields.

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]acetamide

InChI

InChI=1S/C21H22N2O3S/c1-14-4-7-19(10-15(14)2)26-12-20(24)22-11-17-13-27-21(23-17)16-5-8-18(25-3)9-6-16/h4-10,13H,11-12H2,1-3H3,(H,22,24)

InChI Key

QSNMTFGLIONKAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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